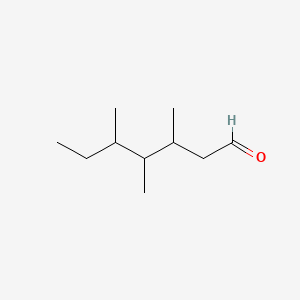
3,4,5-Trimethylheptanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethylheptanal is an organic compound with the molecular formula C10H22. It is a branched alkane, specifically a heptane derivative with three methyl groups attached to the third, fourth, and fifth carbon atoms of the heptane chain. This compound is known for its structural symmetry and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethylheptanal can be achieved through several methods. One common approach involves the alkylation of heptane with methyl groups. This process typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled temperature and pressure conditions to ensure the selective addition of methyl groups at the desired positions on the heptane chain.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The raw materials, including heptane and methylating agents, are fed into the reactor, where they undergo catalytic alkylation. The reaction mixture is then subjected to distillation and purification processes to isolate the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trimethylheptanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alkanes.
Substitution: The methyl groups on the compound can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Formation of 3,4,5-Trimethylheptanol, 3,4,5-Trimethylheptanone, or 3,4,5-Trimethylheptanoic acid.
Reduction: Formation of 3,4,5-Trimethylheptane.
Substitution: Formation of halogenated derivatives such as 3,4,5-Trichloroheptane.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethylheptanal has several applications in scientific research:
Chemistry: Used as a reference compound in the study of branched alkanes and their reactivity.
Biology: Investigated for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 3,4,5-Trimethylheptanal involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,5-Trimethylheptane: Another branched alkane with a similar structure but different methyl group positions.
2,3,4-Trimethylpentane: A shorter chain alkane with three methyl groups.
3,4-Dimethylhexane: A related compound with two methyl groups.
Uniqueness
3,4,5-Trimethylheptanal is unique due to its specific methyl group arrangement, which imparts distinct chemical and physical properties. Its symmetrical structure makes it an interesting subject for studying the effects of branching on alkane reactivity and stability.
Eigenschaften
Molekularformel |
C10H20O |
|---|---|
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
3,4,5-trimethylheptanal |
InChI |
InChI=1S/C10H20O/c1-5-8(2)10(4)9(3)6-7-11/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
MYIGAUAIHYNHQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)C(C)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


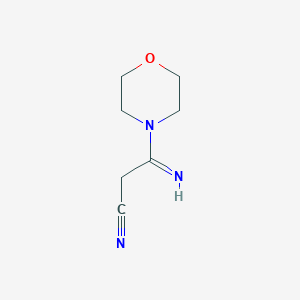
![Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate](/img/structure/B13799727.png)
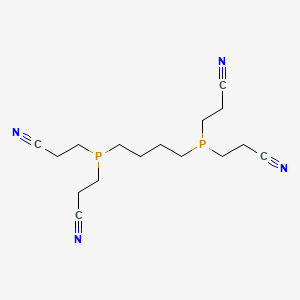


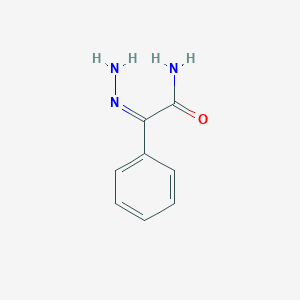
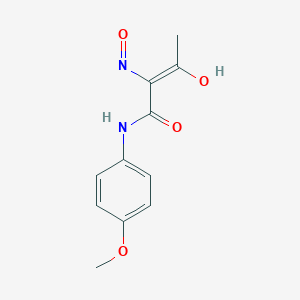
![6-[(Z)-(5H-Purin-6-yl)-NNO-azoxy]-5H-purine](/img/structure/B13799788.png)
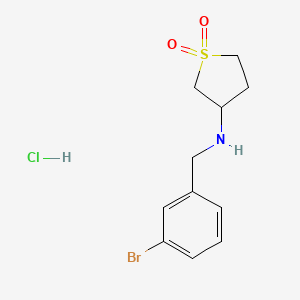
![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
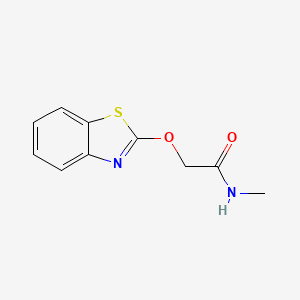
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)

![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
